molecular formula C5H10ClF2N B2647181 (R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hcl CAS No. 2089671-56-5

(R)-1-Cyclopropyl-2,2-difluoroethan-1-amine hcl

Cat. No.: B2647181
CAS No.: 2089671-56-5
M. Wt: 157.59
InChI Key: QBVLWPRDOQTIIQ-PGMHMLKASA-N
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Description

®-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, and an amine group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of Fluorine Atoms: The difluoroethane moiety can be synthesized using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with a halogenated intermediate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro or nitroso group.

    Reduction: Reduction reactions can convert the amine group to an alkylamine or a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alkylamine or primary amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the effects of cyclopropyl and difluoroethane groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, ®-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as agrochemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of ®-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with hydrophobic pockets in proteins, while the difluoroethane moiety can enhance binding affinity through hydrogen bonding and van der Waals interactions. The amine group can participate in ionic interactions and hydrogen bonding, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Cyclopropyl-2,2-difluoroethan-1-amine: The free base form of the compound without the hydrochloride salt.

    ®-1-Cyclopropyl-2-fluoroethan-1-amine: A similar compound with only one fluorine atom.

    ®-1-Cyclopropyl-2,2-dichloroethan-1-amine: A similar compound with chlorine atoms instead of fluorine.

Uniqueness

®-1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride is unique due to the presence of both cyclopropyl and difluoroethane groups, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

(1R)-1-cyclopropyl-2,2-difluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)4(8)3-1-2-3;/h3-5H,1-2,8H2;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVLWPRDOQTIIQ-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089671-56-5
Record name (1R)-1-cyclopropyl-2,2-difluoroethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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